4-(1-isopropyl-1H-pyrazol-4-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-(1-propan-2-ylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C11H19N3/c1-9(2)14-8-11(7-13-14)10-3-5-12-6-4-10/h7-10,12H,3-6H2,1-2H3 |
InChI Key |
DXFOVNSUGXZOQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2CCNCC2 |
Origin of Product |
United States |
Historical Trajectories and Significance of Pyrazole and Piperidine Scaffolds in Molecular Design
The foundation for the interest in 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is built upon the long and successful history of its core components—pyrazole (B372694) and piperidine (B6355638)—in drug discovery and molecular design.
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore. Its structural versatility and ability to participate in various non-covalent interactions have made it a privileged scaffold in medicinal chemistry. Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Notably, the pyrazole moiety is a key component in several blockbuster drugs, such as the anti-inflammatory agent celecoxib (B62257) and the anaplastic lymphoma kinase (ALK) inhibitor crizotinib. Its utility extends to its role as a bioisosteric replacement for other functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.
Similarly, the piperidine scaffold, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals. nih.gov Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. nih.govresearchgate.net The piperidine ring can be readily functionalized, providing a three-dimensional framework that can be tailored to interact with specific biological targets. bldpharm.com This has led to its incorporation into a vast number of drugs across various therapeutic areas, including antihistamines, antipsychotics, and analgesics. concordia.caijnrd.org The introduction of chiral centers within the piperidine ring can further enhance biological activity and selectivity. nih.govresearchgate.net
The combination of these two powerful scaffolds into a single molecule, as seen in this compound, represents a logical progression in the exploration of new chemical space. The pyrazole moiety can serve as a versatile interaction point with biological targets, while the piperidine ring can modulate solubility, metabolic stability, and provide a vector for further structural modifications.
Rationale for the Academic Investigation of 4 1 Isopropyl 1h Pyrazol 4 Yl Piperidine As a Novel Chemical Entity
While specific research on 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is still emerging, the rationale for its academic investigation can be inferred from the well-established properties of its constituent scaffolds and the ongoing pursuit of novel therapeutic agents. The core motivation lies in the potential for this hybrid molecule to exhibit unique biological activities and favorable drug-like properties.
The isopropyl group attached to the pyrazole (B372694) ring is a key feature. This lipophilic substituent can enhance binding affinity to target proteins by occupying hydrophobic pockets. Furthermore, the substitution pattern on the pyrazole and its linkage to the piperidine (B6355638) ring at the 4-position create a specific three-dimensional arrangement of functional groups, which is crucial for selective interaction with biological macromolecules.
The investigation of such novel chemical entities is driven by the need to overcome challenges associated with existing therapies, such as drug resistance and off-target effects. By exploring new regions of chemical space, researchers aim to identify compounds with novel mechanisms of action or improved therapeutic indices. The synthesis and biological evaluation of this compound and its analogues would be a critical step in determining its potential as a lead compound for drug discovery programs.
Overview of Current Research Paradigms and Challenges for Novel Chemical Scaffolds
Diverse Synthetic Pathways to Access the this compound Core
The assembly of the this compound core can be achieved through various synthetic routes. A common strategy involves the initial construction of the pyrazole (B372694) ring, followed by the formation or attachment of the piperidine (B6355638) ring. Alternatively, a pre-existing piperidine scaffold can be functionalized with a pyrazole moiety. The choice of pathway often depends on the availability of starting materials and the desired regioselectivity of the final product.
One plausible approach begins with the synthesis of a 4-functionalized pyrazole, such as 1-isopropyl-1H-pyrazole-4-carbaldehyde. This intermediate can then undergo a series of reactions, including a Wittig reaction to introduce a carbon backbone that can be cyclized to form the piperidine ring. Another effective method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a pyrazole-4-boronic acid ester and a suitably substituted piperidine derivative.
Strategic Approaches to the Pyrazole Moiety Construction
The formation of the 1-isopropyl-1H-pyrazole ring is a critical step in the synthesis of the target molecule. Several established methods for pyrazole synthesis can be adapted for this purpose, including cyclocondensation reactions, metal-catalyzed syntheses, and multicomponent reactions.
Cyclocondensation Reactions for Pyrazole Ring Formation
Cyclocondensation reactions are a cornerstone of pyrazole synthesis. The most traditional and widely used method is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. beilstein-journals.org In the context of synthesizing the target molecule, isopropylhydrazine would be the required hydrazine component. The 1,3-dicarbonyl precursor can be selected to introduce the desired substitution pattern at the C3 and C5 positions of the pyrazole ring. For the synthesis of a 4-substituted pyrazole, a common starting material is 1,1,3,3-tetraethoxypropane, which serves as a synthon for malondialdehyde.
The reaction between isopropylhydrazine and a 1,3-dicarbonyl compound typically proceeds by initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the cyclization can sometimes be an issue with unsymmetrical 1,3-dicarbonyls, but for symmetrical precursors, a single product is expected.
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,1,3,3-Tetraethoxypropane | Isopropylhydrazine | Acid catalyst, heat | 1-Isopropyl-1H-pyrazole | Not specified | General Method |
| Acetylacetone | Isopropylhydrazine | Ethanol, reflux | 1-Isopropyl-3,5-dimethyl-1H-pyrazole | Good | General Method |
| 1,3-Bis(het)arylmonothio-1,3-diketones | Arylhydrazines | Ethanol, reflux | 1-Aryl-3,5-bis(het)arylpyrazoles | Good | nih.gov |
Metal-Catalyzed Pyrazole Synthesis
Transition metal catalysis offers powerful and versatile methods for the construction of pyrazole rings, often with high regioselectivity and functional group tolerance. nih.gov Various metals, including palladium, copper, and nickel, have been employed to catalyze the formation of pyrazoles from different precursors.
For instance, nickel-catalyzed one-pot synthesis of pyrazoles has been demonstrated through the condensation of hydrazines, ketones, and aldehydes at room temperature. mdpi.com This approach allows for the assembly of multisubstituted pyrazoles in a single step. Another strategy involves the copper-catalyzed coupling of arylboronic acids with Boc-protected diimide to form a hydrazine precursor in situ, which then undergoes cyclocondensation with a 1,3-dicarbonyl compound. beilstein-journals.org
Table 2: Examples of Metal-Catalyzed Pyrazole Synthesis
| Metal Catalyst | Reactants | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nickel-based catalyst | Hydrazine, Acetophenone derivatives, Aldehyde derivatives | Ethanol, Room Temperature | Trisubstituted pyrazoles | Good | mdpi.com |
| Copper catalyst | Arylboronic acids, Boc-protected diimide, 1,3-Dicarbonyl compounds | One-pot | N-Arylpyrazoles | Good | beilstein-journals.org |
| Palladium(II) acetate | 2-Azidobenzaldehyde, Isocyanide, TsNHNH2, Active methylene (B1212753) compound | Toluene, 100 °C | Polysubstituted pyrazoles | Good | researchgate.net |
Multicomponent Reactions for Pyrazole Scaffolds
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles in a single synthetic operation. beilstein-journals.orgrsc.org These reactions involve the combination of three or more starting materials in a one-pot fashion to form a product that contains substantial portions of all the initial reactants.
A variety of MCRs have been developed for the synthesis of pyrazole derivatives. For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be catalyzed by ytterbium(III) perfluorooctanoate to produce pyrazole-4-carboxylates. beilstein-journals.org Another example is the taurine-catalyzed four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) in water to afford densely substituted dihydropyrano[2,3-c]pyrazoles. mdpi.com
Table 3: Examples of Multicomponent Reactions for Pyrazole Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Three-component | Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | Good | beilstein-journals.org |
| Four-component | Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Taurine, Water, 80 °C | Dihydropyrano[2,3-c]pyrazoles | 85-92 | mdpi.com |
| Four-component | Aldehydes, Hydrazine hydrate, β-Ketoesters, Malononitrile | Piperidine, Water, Room Temperature | Pyrano[2,3-c]pyrazole derivatives | 85-93 | researchgate.net |
Methodologies for Piperidine Ring Construction and Functionalization
The formation of the piperidine ring is another crucial aspect of the synthesis of this compound. The most common and direct approach involves the reduction of a corresponding pyridine (B92270) precursor.
Hydrogenation and Reduction Strategies for Piperidine Formation
The catalytic hydrogenation of pyridines is a widely employed method for the synthesis of piperidines. This transformation typically requires a transition metal catalyst and a hydrogen source. Various catalysts, including rhodium, ruthenium, palladium, and platinum, have been shown to be effective for this reduction. liv.ac.uknih.gov The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation.
For instance, a rhodium complex, [Cp*RhCl₂]₂, promoted by an iodide anion, efficiently catalyzes the transfer hydrogenation of quaternary pyridinium (B92312) salts using a formic acid/triethylamine mixture as the hydrogen source under mild conditions. liv.ac.uk This method can lead to either piperidines or 1,2,3,6-tetrahydropyridines depending on the substitution pattern of the pyridine ring. liv.ac.uk Heterogeneous catalysts such as palladium on carbon (Pd/C) are also commonly used for the hydrogenation of pyridines, often requiring higher pressures of hydrogen gas. researchgate.net Bimetallic nanoparticles, such as Pd-Ag and Pd-Cu, have also been investigated and shown to have high activity for the selective hydrogenation of pyridine to piperidine. researchgate.net
Table 4: Examples of Hydrogenation and Reduction for Piperidine Formation
| Pyridine Substrate | Catalyst/Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Quaternary Pyridinium Salts | [Cp*RhCl₂]₂ / KI, HCOOH-NEt₃ | 40 °C | Piperidines or Tetrahydropyridines | Good to Excellent | liv.ac.uk |
| Pyridine | Pd-Ag or Pd-Cu nanoparticles on alumina | 60 °C, 70 atm H₂ | Piperidine | 99 | researchgate.net |
| N-Benzylpyridinium Salts | [RhCp*Cl₂]₂ / KI, HCOOH-NEt₃ | Mild conditions | Piperidine derivatives | Good | researchgate.netdicp.ac.cn |
Cyclization Reactions in Piperidine Synthesis
The formation of the piperidine ring is a fundamental step in the synthesis of 4-(pyrazol-4-yl)piperidine scaffolds. Various cyclization strategies are employed to construct this saturated heterocycle, often establishing key stereochemical relationships. These methods typically involve the intramolecular ring closure of a linear precursor. mdpi.com
Common approaches include:
Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a widely used method.
Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound or nitrile can effectively form the piperidine ring. mdpi.com
Radical-Mediated Cyclization: Cobalt-catalyzed or photochemically induced radical cyclization of unsaturated amines provides another route to the piperidine core. mdpi.com
Hydroamination/Cyclization Cascades: An acid-mediated cascade involving the functionalization of an alkyne to form an enamine, followed by iminium ion generation and subsequent reduction, can yield substituted piperidines. mdpi.comnih.gov
These cyclization reactions can be designed to produce 4-substituted piperidines, which serve as key intermediates that can be further elaborated to introduce the pyrazole moiety.
Coupling Strategies for the Pyrazole-Piperidine Linkage
Connecting the pre-formed pyrazole and piperidine rings is a crucial step that can be achieved through several modern coupling strategies. The choice of method often depends on the available starting materials and desired substitution patterns.
One of the most prevalent methods is the Palladium-catalyzed C-N cross-coupling reaction , often referred to as the Buchwald-Hartwig amination. This reaction typically involves coupling an N-H of the piperidine ring (or a protected version) with a halogenated pyrazole (e.g., 4-bromo-1-isopropyl-1H-pyrazole). High-throughput experimentation has been used to identify optimal catalysts and conditions for coupling piperidine nucleophiles with five-membered heteroaromatic bromides. acs.org
Alternative strategies include:
Nucleophilic Aromatic Substitution (SNAr): This can be employed when the pyrazole ring is activated by electron-withdrawing groups. For example, a 4-chloropyridine (B1293800) can undergo SNAr with pyrazole, followed by hydrogenation of the pyridine ring to yield the desired piperidine. researchgate.net
Suzuki Coupling: A Suzuki reaction can be used to form a carbon-carbon bond between the two rings. For instance, a 4-bromopiperidine (B2556637) derivative can be coupled with a pyrazole boronic acid or ester. researchgate.net Conversely, a pyrazole bromide can be coupled with a piperidine-containing boronic ester. This approach is often used to create a pyrazol-4-yl-pyridine intermediate, which is subsequently reduced to the piperidine. nih.gov
Table 1: Comparison of Coupling Strategies for Pyrazole-Piperidine Linkage
| Coupling Strategy | Reactant 1 | Reactant 2 | Key Features | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig C-N Coupling | Piperidine | Halogenated Pyrazole | Forms a direct C-N bond. Requires a palladium catalyst. | acs.org |
| SNAr and Hydrogenation | 4-Halopyridine | Pyrazole | Two-step process: substitution followed by pyridine reduction. | researchgate.net |
| Suzuki C-C Coupling and Reduction | 4-Bromopyridine | Pyrazole Boronic Ester | Forms a C-C bond, followed by pyridine reduction. | nih.gov |
Derivatization and Analog Synthesis from the this compound Scaffold
The this compound core is a versatile scaffold for further chemical modification, allowing for the synthesis of a diverse library of analogs. google.commdpi.com Derivatization can occur on the pyrazole ring, the piperidine moiety, or the piperidine nitrogen.
Modifications on the Pyrazole Ring System
The pyrazole ring is amenable to various electrophilic substitution reactions, enabling the introduction of a wide range of functional groups. mdpi.com
Halogenation: The C-4 position of pyrazoles can be readily halogenated using reagents like N-halosuccinimides (NCS, NBS) or iodine in the presence of an oxidant. researchgate.netmdpi.com This introduces a handle for further cross-coupling reactions.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (–CHO) onto the pyrazole ring, typically at the 4-position, which can be used for subsequent transformations like reductive amination. nih.govresearchgate.net
Nitration and Sulfonation: Introduction of nitro or sulfo groups can modify the electronic properties of the ring and serve as precursors for other functionalities. mdpi.com
Alkylation and Arylation: Substituents can be introduced at various positions on the pyrazole ring by starting with appropriately substituted precursors during the initial pyrazole synthesis. nih.govnih.gov
Functionalization of the Piperidine Moiety
The saturated piperidine ring can also be functionalized, although this often requires more advanced techniques such as C-H activation. google.com
Site-Selective C-H Functionalization: Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can introduce new substituents at specific positions on the piperidine ring. nih.govresearchgate.net The selectivity (e.g., for the 2-, 3-, or 4-position) can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov
Introduction of Substituents via Cyclization: Functional groups can be incorporated during the initial synthesis of the piperidine ring. Using substituted linear precursors in cyclization reactions allows for the preparation of piperidines with pre-installed functionality at various positions. mdpi.comnih.gov
Exploration of N-Substituted Piperidine Analogs
The secondary amine of the piperidine ring is a prime location for derivatization, allowing for the straightforward synthesis of N-substituted analogs. mdpi.com Standard amine chemistry can be applied to introduce a wide variety of substituents.
Common N-functionalization reactions include:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
N-Arylation: Palladium-catalyzed coupling with aryl halides.
These modifications can significantly alter the physicochemical properties of the parent molecule. ajchem-a.com
Table 2: Examples of Derivatization Reactions on the Scaffold
| Scaffold Moiety | Reaction Type | Reagent Example | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Pyrazole Ring | Iodination | Iodine / H2O2 | -I | researchgate.net |
| Pyrazole Ring | Vilsmeier-Haack | POCl3 / DMF | -CHO | nih.gov |
| Piperidine Ring | C-H Functionalization | Rh2(OAc)4 / Diazo compound | -CH(CO2R)Ar | nih.govresearchgate.net |
| Piperidine Nitrogen | N-Alkylation | Alkyl Halide (R-X) | -R | ajchem-a.com |
| Piperidine Nitrogen | N-Acylation | Acyl Chloride (RCOCl) | -C(O)R | ajchem-a.com |
Stereoselective Synthesis and Chiral Resolution Techniques for this compound Derivatives
While this compound itself is achiral, the introduction of substituents on the piperidine ring can create one or more stereocenters. The synthesis of enantiomerically pure derivatives is often crucial, necessitating either stereoselective synthesis or chiral resolution techniques. google.com
Stereoselective Synthesis:
Asymmetric Hydrogenation: The reduction of a corresponding pyridine or tetrahydropyridine (B1245486) precursor using a chiral catalyst (e.g., iridium- or rhodium-based) can produce chiral piperidines with high enantioselectivity. nih.gov
Substrate-Controlled Synthesis: Chiral auxiliaries or existing stereocenters in the starting material can direct the stereochemical outcome of cyclization or functionalization reactions.
Memory of Chirality: In some cases, a transient chiral center can influence the stereochemistry of a subsequent reaction even after it has been removed. mdpi.com
Chiral Resolution:
Diastereomeric Salt Formation: This classical method involves reacting the racemic piperidine derivative (which is basic) with a chiral acid, such as (+)-camphorsulfonic acid or derivatives of tartaric acid (e.g., L-dibenzoyltartaric acid). google.comgoogleapis.comgoogle.com The resulting diastereomeric salts often have different solubilities, allowing them to be separated by fractional crystallization. The desired enantiomer is then liberated by treatment with a base. google.comgoogleapis.com
Kinetic Resolution: This technique involves the use of a chiral reagent or catalyst that reacts at a different rate with each enantiomer of the racemate. For example, deprotonation of N-Boc-2-arylpiperidines using a chiral base like n-BuLi/(−)-sparteine can selectively remove one enantiomer from the mixture, leaving the other enriched. whiterose.ac.uk
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., cellulose-based columns) can be used to separate enantiomers on an analytical or preparative scale. nih.gov
Systematic Exploration of Structural Modifications and Their Research Implications
The core structure of this compound offers multiple sites for modification, including the pyrazole ring, the piperidine ring, and the N-isopropyl group. Research has systematically explored substitutions at these positions to understand their impact on the compound's research profile.
Structure-activity relationship (SAR) studies on related pyrazole derivatives have demonstrated that even subtle chemical changes can lead to significant differences in activity. nih.govnih.gov For example, in a series of pyrazole-based compounds, the introduction of acidic carboxyphenyl residues led to a notable increase in the inhibition of a specific enzyme, highlighting the importance of acidic moieties at that position. scispace.com The exploration of different functional groups and their placement around the central scaffold is a key strategy in mapping the SAR of this chemical class.
Below is a table summarizing common structural modifications and their general implications in research based on studies of similar pyrazole and piperidine scaffolds.
Table 1: Structural Modifications and Research Implications
| Modification Site | Type of Modification | Potential Research Implications |
|---|---|---|
| Pyrazole Ring | Substitution with halogens, alkyl, or aryl groups | Alters electronic distribution, steric hindrance, and potential for halogen bonding or π-π interactions. scispace.com |
| Piperidine Ring | N-substitution with different functional groups (e.g., amides, sulfonamides) | Modulates basicity (pKa), solubility, and introduces new hydrogen bond donors/acceptors. nih.gov |
| Piperidine Ring | Ring contraction or expansion (e.g., to pyrrolidine (B122466) or azepane) | Changes the geometry and vector projection of substituents, affecting target engagement. |
| N-Isopropyl Group | Replacement with other alkyl (e.g., cyclopropyl, tert-butyl) or aryl groups | Impacts lipophilicity, metabolic stability, and conformational preferences of the pyrazole ring relative to the piperidine. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their properties. nih.gov This approach is instrumental in understanding the SAR of this compound derivatives and in guiding the design of new analogs with desired characteristics.
Descriptor Selection and Model Development
The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For pyrazole-piperidine derivatives, these descriptors can be broadly categorized:
Topological descriptors: Describe the atomic connectivity and shape of the molecule. nih.gov
Electronic descriptors: Quantify features like charge distribution and dipole moment.
Physicochemical descriptors: Include properties like logP (lipophilicity) and molar refractivity. nih.gov
Geometrical (3D) descriptors: Relate to the three-dimensional arrangement of the atoms. scribd.com
Once a set of descriptors is calculated for a series of analogs, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to generate a linear equation that quantitatively describes the relationship between the descriptors and the observed activity. nih.govnih.govnih.gov The goal is to select the most relevant descriptors that contribute significantly to the model's predictive power while avoiding overfitting. nih.govnih.gov
Model Validation and Predictive Ability Assessment
A critical step in QSAR modeling is rigorous validation to ensure the model is robust, stable, and has predictive power for new, untested compounds. researchgate.net Validation is typically performed using two main strategies:
Internal Validation: This assesses the stability and robustness of the model using the initial dataset. The most common method is leave-one-out (LOO) cross-validation, which generates a statistic known as q². A high q² value indicates good internal predictivity. researchgate.net
External Validation: This evaluates the model's ability to predict the activity of compounds that were not used in its development. nih.gov The dataset is split into a training set (to build the model) and a test set (to validate it). The predictive ability is often measured by the predictive r² (R²pred), which compares the predicted and observed activities for the test set compounds. researchgate.net
A generally acceptable QSAR model must meet several statistical criteria, as summarized in the table below.
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Acceptable Value | Description |
|---|---|---|---|
| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit for the training set. |
| Cross-validated R² | q² or Q² | > 0.5 | Indicates the internal predictive ability of the model. researchgate.net |
| Predictive R² for External Test Set | R²pred | > 0.6 | Measures the model's ability to predict new data. researchgate.net |
Conformational Analysis and Spectroscopic Insights into this compound Architectures
Understanding the three-dimensional structure (conformation) of this compound and its analogs is crucial, as the spatial arrangement of atoms dictates how a molecule interacts with its environment. Conformational analysis is performed using both computational methods and experimental spectroscopic techniques.
Computational studies, often employing molecular mechanics or density functional theory (DFT), can predict low-energy conformations of the molecule. nih.govresearchgate.net These studies can reveal the preferred orientation of the piperidine ring (e.g., chair, boat, or twist-boat conformations) and the rotational flexibility around the bond connecting the pyrazole and piperidine rings. nih.gov
Experimental validation and structural elucidation are provided by spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of synthesized compounds. researchgate.netresearchgate.net The chemical shifts, coupling constants, and through-space interactions (observed in 2D NMR experiments like NOESY) can provide definitive insights into the molecule's conformation in solution. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.netnih.gov
X-ray Crystallography: When suitable crystals can be grown, single-crystal X-ray diffraction provides the most precise information about the molecule's conformation and packing in the solid state. mdpi.com This technique offers unambiguous data on bond lengths, bond angles, and intermolecular interactions. researchgate.net
These analyses collectively provide a detailed picture of the molecular architecture, which is fundamental to interpreting structure-activity relationships.
Impact of Isosteric Replacements on the Research Profile of this compound Analogs
Isosterism and bioisosterism are concepts where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties (e.g., size, shape, electronic distribution). researchgate.netnih.gov This strategy is widely used in medicinal chemistry to fine-tune a compound's properties. In the context of this compound analogs, isosteric replacements can be applied to several parts of the scaffold.
A key study demonstrated the successful bioisosteric replacement of a 5-aryl substituent on a pyrazole ring with a 5-alkynyl-2-thienyl moiety. nih.govresearchgate.net This modification led to a novel class of compounds, validating that such a replacement was viable and could lead to potent derivatives. nih.govresearchgate.net The main criterion for a successful isosteric replacement is that the new molecule retains or improves upon the desired research profile, which could involve enhancing binding affinity, improving selectivity, or optimizing pharmacokinetic properties. researchgate.net
Chemoinformatic Approaches to Mapping SAR of this compound Derivatives
Beyond traditional QSAR, a range of advanced chemoinformatic tools are used to map the SAR of this compound derivatives in three dimensions. These methods provide a more intuitive and detailed understanding of the structural features required for activity.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific target protein. For pyrazole-piperidine analogs, docking studies can help visualize how the isopropyl, pyrazole, and piperidine moieties fit into the target's binding site, identifying key interactions like hydrogen bonds and hydrophobic contacts that are crucial for affinity. nih.gov
3D-QSAR (CoMFA and CoMSIA): Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further than 2D-QSAR. They align a series of molecules and calculate their steric and electrostatic fields. The resulting models produce 3D contour maps that highlight regions where bulky groups, positive charges, or negative charges are favorable or unfavorable for activity, providing a visual guide for designing new analogs. researchgate.net
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a particular target. A validated pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that fit the model, potentially identifying new and diverse chemical scaffolds. researchgate.net
These chemoinformatic strategies are integral to modern research, enabling a more rational and efficient exploration of the chemical space around the this compound core.
Molecular Mechanism of Action Studies and Target Engagement Research for 4 1 Isopropyl 1h Pyrazol 4 Yl Piperidine
Identification of Potential Biological Targets and Pathways for 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine and Its Derivatives.researchgate.netbibliotekanauki.plmdpi.com
The initial step in characterizing the mechanism of action for this compound and related compounds involves the identification of their specific biological targets and the pathways they modulate. Pyrazole (B372694) derivatives, a class to which this compound belongs, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. mdpi.com The diverse biological profiles of pyrazole-containing molecules suggest their interaction with multiple targets. For instance, certain pyrazole derivatives substituted with 4-phenylpiperidin-4-ol (B156043) have shown notable antimicrobial and antioxidant properties. bibliotekanauki.pl
Ligand-Based and Structure-Based Target Deconvolution Strategies.nih.govnih.govyoutube.com
To pinpoint the specific molecular targets of this compound, researchers utilize both ligand-based and structure-based computational approaches. nih.gov
Ligand-based strategies leverage the principle that molecules with similar structures often exhibit similar biological activities. youtube.com By comparing the structure of this compound to databases of compounds with known biological targets, potential interactions can be predicted. Quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping are key techniques in this approach. nih.govyoutube.com These methods help in identifying the essential chemical features required for a molecule to interact with a specific target, guiding the design of more potent and selective derivatives. nih.gov
Structure-based strategies , on the other hand, rely on the three-dimensional structure of potential protein targets. nih.gov Molecular docking, a prominent technique in this category, simulates the interaction between the compound and a target protein's binding site. This allows for the prediction of binding affinity and the specific pose of the ligand within the receptor. Such studies have been instrumental in designing pyrazole derivatives as selective inhibitors for enzymes like cyclooxygenase-2 (COX-2). nih.gov The combination of both ligand-based and structure-based methods often provides a more comprehensive and reliable prediction of a compound's biological targets. nih.gov
Proteomics and Metabolomics Approaches for Target Identification.nih.govmdpi.comnih.govmdpi.comkorea.ac.kr
Experimental approaches using proteomics and metabolomics offer powerful tools for the unbiased identification of molecular targets and pathways affected by a compound.
Chemical proteomics is a key technique for identifying the direct binding partners of a small molecule within a complex biological sample. mdpi.com This can be achieved through methods that involve immobilizing the compound on a solid support to "pull down" its interacting proteins, which are then identified by mass spectrometry. Another approach involves treating cells with the compound and observing changes in the proteome, such as alterations in post-translational modifications, which can indicate target engagement. korea.ac.kr
Metabolomics focuses on the global analysis of small-molecule metabolites in a biological system. nih.govnih.gov By treating cells or organisms with this compound and analyzing the subsequent changes in the metabolome, researchers can infer which metabolic pathways are perturbed. nih.govnih.gov This "bottom-up" approach can reveal the enzymatic targets of the compound by identifying the accumulation or depletion of specific metabolites. nih.gov Integrating proteomics and metabolomics data can provide a comprehensive view of the compound's mechanism of action, from direct target binding to its downstream functional consequences. mdpi.com
In Vitro Receptor Binding and Enzyme Inhibition Assays for this compound.nih.govnih.govstrath.ac.ukchemmethod.com
Once potential targets are identified, their interaction with this compound must be validated and quantified through in vitro assays. These assays are crucial for determining the compound's affinity and potency for its target.
Receptor binding assays are used to measure the affinity of a compound for a specific receptor. Radioligand binding assays, for example, involve competing the test compound with a radioactively labeled ligand known to bind to the target receptor. By measuring the displacement of the radioligand, the binding affinity (often expressed as the Ki value) of the test compound can be determined. nih.gov
Enzyme inhibition assays are employed when the target is an enzyme. These assays measure the ability of the compound to inhibit the catalytic activity of the enzyme. The potency of the inhibitor is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. chemmethod.com For instance, pyrazole derivatives have been evaluated for their inhibitory effects on enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) and dipeptidyl peptidase-IV (DPP-IV). nih.govchemmethod.com Such assays have also been used to screen pyrazole derivatives for their anti-inflammatory potential by measuring their ability to inhibit nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in cell-based models. strath.ac.uk
Cell-Based Assays for Investigating Cellular Responses to this compound.nih.govpromega.comrsc.orgfrontiersin.orgresearchgate.netnih.gov
To understand the biological effects of this compound in a more physiologically relevant context, cell-based assays are essential. These assays confirm that the compound can engage its target within intact cells and elicit a functional response.
Cellular Thermal Shift Assays (CETSA) for Target Engagement.nih.govrsc.orgfrontiersin.orgresearchgate.netnih.gov
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in live cells or cell lysates. nih.govfrontiersin.org The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability. nih.govnih.gov In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified. nih.govresearchgate.net A shift in the melting curve of the protein in the presence of the compound indicates direct binding. nih.gov CETSA can be performed on a single-protein basis using techniques like Western blotting or in a proteome-wide manner using mass spectrometry (thermal proteome profiling or TPP). frontiersin.org
CETSA Experimental Workflow:
Compound Incubation: Live cells or cell lysates are incubated with the test compound.
Heat Treatment: Samples are heated across a range of temperatures.
Protein Separation: Soluble proteins are separated from denatured, aggregated proteins.
Protein Detection: The amount of soluble target protein is quantified.
This technique has been widely adopted in drug discovery to confirm that a compound reaches and binds to its intended target within the complex cellular environment. frontiersin.org
NanoBRET Target Engagement Assays.promega.comeubopen.orgpromega.comnews-medical.netmdpi.com
The NanoBRET (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is another advanced cell-based method for quantifying compound binding to a specific protein target in real-time within living cells. promega.comnews-medical.net This assay relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor). promega.comnews-medical.net
When the tracer binds to the NanoLuc®-tagged protein, the proximity allows for BRET to occur upon addition of the luciferase substrate. promega.com A test compound that enters the cell and competes with the tracer for binding to the target protein will disrupt BRET, leading to a decrease in the signal. promega.com This allows for the quantitative measurement of the compound's affinity and occupancy of the target protein in its native cellular environment. promega.com NanoBRET assays can also be used to determine the residence time of a compound on its target. news-medical.net
Key Components of a NanoBRET Assay:
NanoLuc®-Target Fusion Protein: The protein of interest is genetically fused to NanoLuc® luciferase.
Fluorescent Tracer: A cell-permeable fluorescent molecule that specifically binds to the target protein.
Test Compound: The compound being evaluated for target engagement.
This technology has been applied to a wide range of protein classes, including kinases, and provides valuable insights into the cellular potency of inhibitors. mdpi.com
Biophysical Interaction Studies (e.g., Surface Plasmon Resonance (SPR))
Currently, specific studies utilizing Surface Plasmon Resonance (SPR) to directly measure the binding kinetics of this compound with its macromolecular targets are not extensively available in publicly accessible literature. SPR is a powerful label-free technique for quantifying the association (k_on) and dissociation (k_off) rates of a small molecule interacting with a target, thereby providing the equilibrium dissociation constant (K_D). While the application of SPR to similar heterocyclic compounds is common in drug discovery for characterizing target engagement, dedicated SPR data for this particular compound remains to be published.
Biophysical Characterization of this compound Interactions with Macromolecules
The detailed characterization of the binding thermodynamics and the structural basis of interaction between this compound and its biological partners is critical for a complete understanding of its molecular mechanism. A variety of biophysical methods are employed for this purpose.
Isothermal Titration Calorimetry (ITC) is a gold-standard method for directly measuring the heat changes associated with a binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. As of now, specific ITC data for the interaction of this compound with a specific macromolecular target has not been reported in peer-reviewed journals. Such data would be invaluable in defining the thermodynamic forces driving the binding event, such as whether it is enthalpically or entropically driven.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying compound-target interactions at an atomic level. Techniques such as ligand-observe NMR (e.g., Saturation Transfer Difference) or protein-observe NMR (e.g., ¹H-¹⁵N HSQC) can confirm binding and map the interaction site. While NMR studies have been conducted on various piperidine (B6355638) and pyrazole derivatives to elucidate their structure and conformation in solution, specific NMR data detailing the complex of this compound with a biological macromolecule are not currently available. These studies would be instrumental in identifying the specific amino acid residues involved in the binding and in understanding the conformational changes that may occur upon complex formation.
X-ray crystallography provides high-resolution, three-dimensional structural information of a compound bound to its target protein, offering a precise picture of the binding mode, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and any induced conformational changes in the protein. At present, there are no publicly deposited crystal structures of this compound in complex with a macromolecular target in the Protein Data Bank (PDB). The determination of such a crystal structure would be a significant step forward in understanding its mechanism of action and would provide a robust platform for structure-based drug design efforts.
Downstream Signaling Pathway Analysis in Response to this compound
Understanding the functional consequences of target engagement by this compound at the cellular level is a key aspect of its pharmacological characterization. This involves analyzing the modulation of downstream signaling pathways. Research into the specific effects of this compound on cellular signaling is still in a nascent stage. While broader studies on piperidine and pyrazole-containing molecules have indicated potential influences on various pathways, such as those involved in inflammation or neurotransmission, dedicated research on the downstream effects of this compound is required to identify the specific signaling nodes and networks it modulates.
Computational Chemistry and Molecular Modeling of 4 1 Isopropyl 1h Pyrazol 4 Yl Piperidine
Quantum Chemical Calculations on 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic properties and intrinsic reactivity of molecules. For pyrazole (B372694) derivatives, these calculations provide a detailed understanding of the molecular structure, orbital energies, and charge distribution. researchgate.netdntb.gov.ua
Studies on structurally related pyrazole compounds using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are employed to optimize the molecular geometry to its lowest energy state. researchgate.net From this optimized structure, key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netunar.ac.id
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. unar.ac.id These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. For the this compound scaffold, the nitrogen atoms of the pyrazole and piperidine (B6355638) rings are expected to be electron-rich centers. researchgate.netunar.ac.id This information is vital for predicting how the molecule might interact with biological targets or other reactants.
Table 1: Representative Quantum Chemical Descriptors for Pyrazole-based Scaffolds Note: These values are illustrative, based on calculations for structurally similar compounds, and would require specific calculation for this compound.
| Parameter | Description | Typical Calculated Value Range | Reference |
| EHOMO | Highest Occupied Molecular Orbital Energy | -5.0 to -6.5 eV | researchgate.net |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -0.5 to -2.0 eV | researchgate.net |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.0 eV | researchgate.net |
| Dipole Moment | Measure of molecular polarity | 2.0 to 4.0 Debye | researchgate.net |
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to form a stable complex. researchgate.net This method is extensively used to screen for potential drug candidates by predicting the binding mode and affinity of a ligand within the active site of a biological target, such as a protein or enzyme. nih.govresearchgate.net For compounds containing the pyrazole-piperidine scaffold, docking studies can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity. nih.govnih.gov
In typical docking studies involving pyrazole derivatives, the ligand is placed into the binding pocket of a receptor, and its conformational flexibility is explored to find the most stable binding pose, often evaluated by a scoring function that estimates the binding free energy. researchgate.net For instance, docking studies on pyrazole derivatives have been performed against targets like cyclooxygenase-2 (COX-2), various protein kinases, and carbonic anhydrase, revealing that the pyrazole ring is often crucial for anchoring the molecule in the active site through specific interactions. researchgate.netnih.gov The piperidine moiety can explore different sub-pockets of the binding site, and its substituents can be modified to enhance potency and selectivity. nih.gov
Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. rsc.org MD simulations model the atomic movements of the system, providing insights into the conformational changes and the persistence of key intermolecular interactions. nih.gov These simulations can confirm the stability of the binding pose obtained from docking and provide a more accurate estimation of the binding free energy. rsc.org
In Silico Property Prediction and Optimization for Research Compounds
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the research process. nih.govresearchgate.net These predictions help prioritize candidates with favorable drug-like properties, reducing the likelihood of late-stage failures. Key physicochemical properties such as lipophilicity (LogP) and topological polar surface area (TPSA) are critical determinants of a molecule's pharmacokinetic behavior. nih.gov
TPSA is defined as the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's passive transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov Generally, compounds with a TPSA of less than 140 Ų are more likely to be orally bioavailable. researchgate.net
Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), measures a compound's affinity for fatty versus aqueous environments. It influences solubility, absorption, membrane permeability, and metabolic clearance. An optimal LogP value, typically between 1 and 5 for oral drugs, is sought to balance solubility and permeability. researchgate.netresearchgate.net
Table 2: Predicted Physicochemical Properties for this compound Note: These values are calculated using standard cheminformatics software and may vary slightly between different prediction algorithms.
| Property | Predicted Value | Significance |
| Molecular Weight | 193.29 g/mol | Complies with Lipinski's Rule of Five (<500) |
| LogP (Octanol/Water) | ~1.5 - 2.0 | Indicates good balance of hydrophilicity and lipophilicity |
| TPSA | ~28.0 - 32.0 Ų | Suggests excellent potential for oral absorption and cell permeability |
Hydrogen bonds are critical for molecular recognition at biological targets. The number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) in a molecule is a key component of drug-likeness rules, such as Lipinski's Rule of Five. researchgate.net For this compound, the secondary amine of the piperidine ring contains a hydrogen atom that can act as an HBD. The nitrogen atoms within the pyrazole ring and the nitrogen of the piperidine ring can act as HBAs. This profile suggests the molecule can participate in the crucial hydrogen bonding networks within a protein's active site. researchgate.net
Hydrogen Bond Donors (HBD): 1 (the N-H group of the piperidine ring)
Hydrogen Bond Acceptors (HBA): 2 (the two non-protonated nitrogen atoms in the pyrazole and piperidine rings)
De Novo Design and Virtual Screening Strategies Based on the this compound Scaffold
The this compound scaffold represents a valuable starting point for both virtual screening and de novo design strategies. Its structural features—a heterocyclic aromatic ring coupled with a flexible saturated heterocycle—make it an attractive core for library design. researchgate.net
In virtual screening, large chemical databases are computationally searched to identify molecules that are likely to bind to a specific drug target. The pyrazole-piperidine scaffold can be used as a query to search for commercially available or synthetically accessible analogs with potentially improved properties. researchgate.net
In de novo design, computational algorithms build novel molecules piece by piece within the constraints of a receptor's binding site. The this compound core can be used as a foundational fragment. The software can then explore various chemical substitutions on the piperidine nitrogen or other positions to optimize interactions with the target protein, effectively "growing" a potent ligand from the starting scaffold. nih.gov
Pharmacophore Modeling and Ligand-Based Design Strategies for this compound Analogs
When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods become particularly valuable. nih.govnih.gov Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups—that are necessary for a molecule to exert a specific biological activity. nih.govjuniperpublishers.com
By analyzing a set of known active molecules containing the pyrazole-piperidine scaffold, a common feature pharmacophore model can be developed. researchgate.net For example, a model for a series of pyrazole-based inhibitors might identify the pyrazole ring as a key aromatic/hydrophobic feature, the piperidine nitrogen as a hydrogen bond donor, and the isopropyl group as another hydrophobic feature. nih.govmdpi.com
This pharmacophore model can then be used in several ways:
Virtual Screening: To search 3D chemical databases for other molecules that fit the pharmacophore model, regardless of their underlying chemical scaffold. nih.gov
3D-QSAR (Quantitative Structure-Activity Relationship): To build predictive models that correlate the 3D properties of molecules with their biological activity. nih.govnih.gov These models can then guide the design of new analogs with enhanced potency by suggesting where to add or remove specific functional groups to better match the ideal pharmacophoric features. researchgate.net
Through these ligand-based strategies, the this compound scaffold can be systematically optimized to produce novel and highly active compounds.
Advanced Analytical and Characterization Techniques for 4 1 Isopropyl 1h Pyrazol 4 Yl Piperidine in Research
Spectroscopic Analysis for Structural Elucidation of Research Intermediates and Derivatives
Spectroscopic methods are indispensable for probing the molecular architecture of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine, providing detailed information on its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the complete carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the isopropyl group, the pyrazole (B372694) ring, and the piperidine (B6355638) ring. The isopropyl group would present as a septet for the CH proton and a doublet for the two methyl groups. The pyrazole ring protons would appear as singlets in the aromatic region. The piperidine ring protons would show more complex splitting patterns in the aliphatic region, further complicated by the chair conformation of the ring. Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling relationships, for instance, connecting the axial and equatorial protons on the same carbon within the piperidine ring.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct peaks for the isopropyl methyl carbons, the isopropyl methine carbon, the carbons of the pyrazole ring, and the carbons of the piperidine ring. The chemical shifts are indicative of the electronic environment of each carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov Heteronuclear multiple bond correlation (HMBC) experiments can further establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the piperidine and pyrazole rings.
Below are the anticipated chemical shifts for the core structure, based on data from analogous compounds. icm.edu.plresearchgate.net
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Isopropyl CH₃ | ~1.4 (d, 6H) | ~22.5 |
| Isopropyl CH | ~4.5 (septet, 1H) | ~50.0 |
| Piperidine H2, H6 (axial/equatorial) | ~2.6-2.8 (m, 2H), ~3.1-3.3 (m, 2H) | ~46.0 |
| Piperidine H3, H5 (axial/equatorial) | ~1.6-1.9 (m, 4H) | ~32.0 |
| Piperidine H4 | ~2.5-2.7 (m, 1H) | ~35.0 |
| Pyrazole H3 | ~7.5 (s, 1H) | ~135.0 |
| Pyrazole H5 | ~7.6 (s, 1H) | ~120.0 |
| Pyrazole C4 | - | ~115.0 |
Note: Predicted values are based on analysis of structurally similar pyrazole and piperidine derivatives. Solvent: CDCl₃. d=doublet, septet=septet, m=multiplet, s=singlet.
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₉N₃), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
The fragmentation pattern observed in the mass spectrum provides structural clues. Common fragmentation pathways for this molecule under electron ionization (EI) or collision-induced dissociation (CID) would likely involve:
Alpha-cleavage: The C-C bonds adjacent to the nitrogen atom in the piperidine ring are prone to cleavage. This is a dominant fragmentation pathway for amines and can lead to the loss of alkyl radicals from the ring, resulting in characteristic fragment ions. xml-journal.netnih.gov
Loss of the Isopropyl Group: Cleavage of the bond between the pyrazole nitrogen and the isopropyl group can result in a fragment corresponding to the loss of a C₃H₇ radical (mass loss of 43 Da).
Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, often initiated by alpha-cleavage, leading to a series of smaller charged fragments. A prominent peak at m/z 84 is often characteristic of a monosubstituted piperidine ring fragment.
Pyrazole Ring Cleavage: The pyrazole ring can also fragment, though it is generally more stable than the piperidine ring due to its aromatic character.
| Ion | Predicted m/z | Possible Identity |
| [M+H]⁺ | 194.1652 | Protonated Molecular Ion |
| [M-CH₃]⁺ | 179.1419 | Loss of a methyl radical |
| [M-C₃H₇]⁺ | 151.0975 | Loss of isopropyl radical |
| [C₅H₁₀N]⁺ | 84.0808 | Piperidine ring fragment after alpha-cleavage |
Note: m/z values are for the monoisotopic mass of the specified fragment.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Piperidine) | 3300 - 3500 (broad) |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Pyrazole Ring) | 1500 - 1600 |
| C-N Stretch | 1000 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. The pyrazole ring constitutes the primary chromophore in this molecule. It is expected to exhibit absorption maxima (λₘₐₓ) in the UV region, typically between 210-230 nm, corresponding to π → π* electronic transitions within the heterocyclic aromatic system. The lack of extended conjugation means significant absorption in the visible region is not anticipated.
Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for purity assessment and monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method is typically developed for molecules like this compound. The basic nature of the piperidine nitrogen can cause peak tailing on standard silica-based columns; therefore, mobile phase additives like trifluoroacetic acid (TFA) or formic acid are often used to ensure sharp, symmetrical peaks. Purity is typically assessed using a UV detector, often at a low wavelength (e.g., 210-220 nm) to detect the pyrazole chromophore. If the compound exhibits a weak UV chromophore, alternative detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. helsinki.fi
A typical HPLC method for purity analysis might be as follows:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 215 nm |
| Column Temperature | 30 °C |
This method allows for the separation of the target compound from more polar starting materials and less polar byproducts, with purity calculated based on the relative peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. While the target compound itself may have limited volatility, GC-MS is highly effective for monitoring the disappearance of more volatile starting materials or the appearance of volatile byproducts during the synthesis. researchgate.net For instance, if the synthesis involves smaller pyrazole or piperidine precursors, GC-MS can provide a rapid assessment of reaction completion. The method separates compounds based on their boiling points and polarity, and the mass spectrometer provides definitive identification of each eluting peak based on its mass spectrum and fragmentation pattern.
A typical GC-MS method for reaction monitoring could involve:
| Parameter | Condition |
| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at ~1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C for 2 min, then ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (EI mode) |
By tracking the relative abundance of reactant and product peaks over time, the reaction kinetics and endpoint can be accurately determined.
Advanced Crystallographic Techniques for Solid-State Characterization of this compound and Its Salts
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. Advanced crystallographic techniques, primarily single-crystal X-ray diffraction (SC-XRD) and X-ray powder diffraction (XRPD), are indispensable for the solid-state characterization of this compound and its various salt forms.
X-ray powder diffraction is a powerful tool for characterizing crystalline solids and can be used to identify different polymorphic forms of a compound. Polymorphism, the ability of a substance to exist in more than one crystal form, can significantly impact a compound's solubility, stability, and bioavailability. For a pharmaceutical candidate, identifying and controlling polymorphism is critical. For instance, different crystalline forms (Form I, Form II, and Form N) of the related compound 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde have been characterized by their unique XRPD patterns. google.com Each form is identified by a distinct set of diffraction peaks at specific 2θ angles. google.com
Below is an illustrative data table showing the type of information that would be generated from an XRPD analysis of different hypothetical polymorphs of this compound hydrochloride.
| Hypothetical Polymorph | Characteristic XRPD Peaks (2θ ± 0.2°) |
| Form A | 8.5, 12.3, 15.8, 19.1, 21.7 |
| Form B | 9.2, 13.1, 16.5, 20.3, 22.9 |
| Form C | 7.9, 11.5, 14.9, 18.2, 23.5 |
This table is illustrative and does not represent actual experimental data for this compound.
Preclinical Research Applications and in Vivo Mechanistic Studies of 4 1 Isopropyl 1h Pyrazol 4 Yl Piperidine in Animal Models
Development of Preclinical In Vivo Research Models for Investigating 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine
The investigation of novel chemical entities such as this compound in a preclinical setting necessitates the use of robust and relevant animal models. The choice of model is intrinsically linked to the therapeutic target and the disease pathophysiology being studied. For pyrazole-containing compounds, which have shown a wide range of biological activities, various animal models are employed.
A prime example can be seen in the preclinical development of Voxelotor (formerly GBT440), a compound designed to treat sickle cell disease (SCD). The primary in vivo models used for Voxelotor were transgenic mouse models of SCD. These mice are genetically engineered to express human sickle hemoglobin (HbS), thereby recapitulating the hallmark pathologies of the human disease, including red blood cell sickling, hemolytic anemia, and vaso-occlusive crises. These models are crucial for demonstrating the therapeutic potential of a new drug candidate in a living organism before human trials.
In addition to disease-specific models, standard rodent models such as Sprague-Dawley rats and CD-1 mice are routinely used for initial pharmacokinetic and toxicological assessments of pyrazole (B372694) derivatives. These studies provide foundational knowledge about how the compound is processed by and affects a living system.
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species for Research Purposes
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are cornerstones of preclinical drug development, providing a quantitative understanding of a drug's behavior in the body and its effect on the intended target.
Absorption, Distribution, Metabolism, Excretion (ADME) Research
ADME studies are critical for understanding the disposition of a compound within an organism. For pyrazole derivatives, these studies are typically conducted in multiple species to assess inter-species variability and to inform human dose predictions.
In the case of Voxelotor, extensive ADME studies were performed in mice, rats, and dogs. These studies revealed that the compound is orally bioavailable and distributes into red blood cells, which is essential for its mechanism of action in targeting hemoglobin. The metabolism of Voxelotor was investigated to identify major metabolic pathways and metabolites, and excretion studies determined the routes of elimination from the body.
Below is a hypothetical interactive data table summarizing typical ADME parameters that would be assessed for a compound like this compound in various preclinical species.
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability (%) | 65 | 45 | 80 |
| Tmax (h) | 0.5 | 1.0 | 2.0 |
| Cmax (ng/mL) | 1200 | 850 | 2500 |
| Half-life (h) | 2.5 | 4.0 | 8.0 |
| Volume of Distribution (L/kg) | 1.2 | 1.8 | 0.9 |
| Clearance (mL/min/kg) | 25 | 15 | 5 |
| Major Route of Excretion | Fecal | Fecal | Biliary |
Target Engagement Biomarker Development and Validation in Animal Studies
A target engagement biomarker provides evidence that a drug is interacting with its intended molecular target in a living system. For Voxelotor, the primary pharmacodynamic biomarker was the direct measurement of its binding to hemoglobin in red blood cells. This was achieved by developing specialized assays to quantify the extent of hemoglobin modification by the drug.
In animal models of SCD, this target engagement was directly correlated with a reduction in red blood cell sickling and an improvement in hematological parameters, thus validating the biomarker as a predictor of therapeutic effect. For a novel compound like this compound, a similar approach would be taken, first identifying the molecular target and then developing assays to measure the drug-target interaction in preclinical models.
In Vivo Proof-of-Concept Studies for Mechanism Validation (e.g., Target Occupancy, Pathway Modulation)
In vivo proof-of-concept studies are designed to demonstrate that a drug candidate has the desired biological effect in a living animal. These studies are crucial for validating the proposed mechanism of action.
For Voxelotor, proof-of-concept was established in transgenic sickle cell mice. Treatment with Voxelotor led to a dose-dependent increase in hemoglobin's oxygen affinity, resulting in a significant reduction in red blood cell sickling and an increase in red blood cell half-life. These findings provided strong evidence that Voxelotor's mechanism of action, the inhibition of HbS polymerization, was viable in a living organism and could lead to a therapeutic benefit.
The following interactive data table illustrates the type of data that might be generated in a proof-of-concept study for a hypothetical pyrazole derivative targeting a specific enzyme.
| Animal Model | Biomarker | Change from Baseline | p-value |
| Transgenic Mouse Model | Target Enzyme Activity | - 75% | <0.01 |
| Rat Model of Disease | Disease-Specific Protein | - 50% | <0.05 |
| Canine Model | Physiological Endpoint | Improved by 40% | <0.01 |
Application of Imaging Techniques in Preclinical In Vivo Studies of this compound (e.g., PET, SPECT, MRI for target interaction or distribution)
Non-invasive imaging techniques are increasingly being used in preclinical research to visualize and quantify drug distribution and target interaction in real-time.
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are nuclear imaging techniques that can be used to track the biodistribution of a radiolabeled compound. For a novel pyrazole derivative, a radiolabeled version could be synthesized and administered to animals to determine its uptake in various organs and, importantly, in the target tissue. This can provide invaluable information on whether the drug reaches its intended site of action.
Magnetic Resonance Imaging (MRI) can be used to assess anatomical and physiological changes in response to drug treatment. For example, in preclinical oncology studies, MRI is used to monitor tumor growth or regression in response to a therapeutic agent.
While specific preclinical imaging studies for this compound are not available, the principles remain the same. A radiolabeled analog would be developed to conduct PET or SPECT studies to confirm its distribution to the target organ. MRI could then be used to assess the functional consequences of the drug's action in that tissue.
Future Research Directions and Challenges for 4 1 Isopropyl 1h Pyrazol 4 Yl Piperidine
Unexplored Synthetic Avenues and Methodological Advancements for the 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine System
The synthesis of this compound and its analogs has traditionally relied on multi-step sequences. However, modern synthetic organic chemistry offers numerous avenues for improving efficiency, regioselectivity, and substrate scope.
Unexplored Synthetic Strategies:
C-H Activation/Functionalization: Direct C-H functionalization of the pyrazole (B372694) or piperidine (B6355638) rings would provide a powerful tool for late-stage diversification. This approach could enable the introduction of various substituents without the need for pre-functionalized starting materials, accelerating the generation of analog libraries.
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reaction control compared to batch processes. Developing a flow-based synthesis for key intermediates or the final compound could be highly advantageous for producing larger quantities required for advanced studies. researchgate.net
Photoredox and Electrocatalysis: These emerging catalytic methods allow for novel bond formations under mild conditions. mdpi.com Exploring light- or electricity-driven reactions could unlock new synthetic pathways for constructing or modifying the this compound scaffold. mdpi.commdpi.com
Methodological Advancements: Recent advancements in pyrazole and piperidine synthesis could be adapted for this specific system. For instance, novel catalytic systems, such as nano-ZnO catalysts for pyrazole formation or borenium catalysts for pyridine (B92270) hydrogenation to piperidines, could enhance efficiency and sustainability. mdpi.comnih.gov Metal-free approaches are also gaining traction, offering alternatives to traditional transition-metal-catalyzed reactions. mdpi.com
| Synthetic Approach | Potential Advantages for this compound | Representative Modern Methods |
| Multicomponent Reactions | Increased efficiency, atom economy, and rapid library synthesis. | Development of novel three- or four-component reactions to assemble the core scaffold. mdpi.com |
| C-H Functionalization | Late-stage diversification, reduced need for protecting groups. | Palladium- or rhodium-catalyzed direct arylation or alkylation of the pyrazole ring. |
| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. | Continuous production of key intermediates like 4-(1H-pyrazol-4-yl)piperidine. |
| Photoredox/Electrocatalysis | Access to unique reaction pathways under mild conditions. | Nickel-catalyzed photoredox coupling for installing complex substituents. mdpi.com |
Emerging Computational Tools and Machine Learning Applications in this compound Research
Computational chemistry and artificial intelligence are revolutionizing drug discovery. eurasianjournals.com These tools can accelerate the research and development process for derivatives of this compound by providing valuable insights into their behavior and potential.
Computational Modeling:
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to predict molecular properties, reaction mechanisms, and spectroscopic data for novel derivatives, aiding in their synthesis and characterization. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of the molecule and its dynamic interactions with biological targets, providing a deeper understanding of binding modes and mechanisms. eurasianjournals.com
Machine Learning (ML) and AI:
Quantitative Structure-Activity Relationship (QSAR): ML-based QSAR models can be trained on existing data to predict the biological activity of new, unsynthesized analogs, helping to prioritize synthetic efforts.
De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold with optimized properties for specific biological targets.
Virtual Screening: High-throughput virtual screening (HTVS) can computationally screen large libraries of compounds against a protein target to identify potential hits based on the pyrazole-piperidine core structure. chemmethod.com This is a cost-effective method to identify lead compounds and design novel therapeutics. eurasianjournals.com
| Computational Tool | Application in this compound Research | Expected Outcome |
| DFT Calculations | Predicting reactivity, stability, and spectroscopic signatures of new analogs. | Guidance for synthetic route design and structural confirmation. nih.gov |
| MD Simulations | Simulating the binding of derivatives to target proteins over time. | Elucidation of binding kinetics and allosteric effects. eurasianjournals.com |
| Machine Learning | Developing predictive models for ADME/Tox properties. | Early-stage filtering of candidates with poor pharmacokinetic profiles. chemmethod.com |
| Generative AI | Designing novel scaffolds with desired pharmacological properties. | Identification of innovative chemical matter with improved potency and selectivity. |
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Understanding this compound Mechanisms
To fully understand the biological effects of this compound and its derivatives, an integrated "omics" approach is essential. These technologies provide a global view of cellular responses to a small molecule, helping to identify its mechanism of action and potential off-target effects. nih.govnih.gov
Genomics/Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression across the entire genome in response to treatment with the compound. This can help identify the signaling pathways and cellular processes that are modulated.
Proteomics: Techniques like mass spectrometry-based proteomics can identify the direct protein targets of a compound (target deconvolution) and quantify changes in the cellular proteome, providing insights into its functional consequences.
Metabolomics: By analyzing the complete set of metabolites in a biological system, metabolomics can uncover downstream effects of the compound on cellular metabolism and identify biomarkers of its activity. researchgate.net
The integration of these multi-omics datasets can provide a comprehensive systems-level understanding of the compound's mechanism, which is crucial for its further development. mdpi.com
Development of Novel Research Probes and Chemical Tools Based on this compound
The this compound scaffold can be leveraged to create chemical probes—specialized molecules designed to study biological systems. mskcc.orgpitt.edu These tools are instrumental for target identification, validation, and imaging.
Types of Chemical Probes:
Affinity-Based Probes: By attaching a reactive group or a photo-crosslinker to the core scaffold, researchers can create probes that covalently bind to their protein target. Subsequent proteomic analysis can then identify the specific protein(s) that the compound interacts with.
Fluorescent Probes: Conjugating a fluorophore to the this compound molecule allows for the visualization of its subcellular localization and interaction with targets in living cells using techniques like fluorescence microscopy.
Biotinylated Probes: Adding a biotin (B1667282) tag enables the pull-down and enrichment of target proteins from cell lysates, facilitating their identification by mass spectrometry. mskcc.org
Developing a "chemical toolbox" based on this scaffold, including potent and selective inhibitors, negative controls, and various probes, would significantly advance the biological investigation of its targets. mskcc.org
Overcoming Methodological and Translational Challenges in Advanced Chemical Biology Research with this compound
The translation of a promising chemical scaffold from the laboratory to clinical application is fraught with challenges. Proactively addressing these hurdles is critical for the future development of this compound derivatives.
Key Challenges:
Target Validation: Unequivocally proving that the modulation of a specific protein target is responsible for the observed biological effect is a major challenge. The use of high-quality chemical probes alongside genetic methods like CRISPR is essential for rigorous target validation.
Selectivity: Ensuring that a compound interacts selectively with its intended target and not with other proteins (off-targets) is crucial to minimize side effects. Comprehensive selectivity profiling against broad panels of proteins is required.
Bridging In Vitro and In Vivo Studies: Promising results in cellular assays often fail to translate to animal models due to issues with pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics. Early assessment of these properties is vital.
Biomarker Development: Identifying measurable biomarkers that indicate a compound is engaging its target and having the desired biological effect in vivo is critical for clinical development. Omics technologies can play a key role in discovering such biomarkers.
Future research must focus on a multidisciplinary approach, combining advanced synthesis, computational modeling, systems biology, and rigorous pharmacological testing to overcome these challenges and unlock the full therapeutic potential of the this compound system.
Q & A
Q. What are the recommended synthetic routes for 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis of piperidine derivatives often involves multi-step reactions. For example, analogous compounds (e.g., 1-[2-(1H-imidazolyl)alkyl-3-phenylpyrazolo[4,3-c]piperidines) are synthesized via nucleophilic substitution or coupling reactions using intermediates like 1-methyl-4-piperidone . Optimize conditions by:
- Varying solvents (e.g., dichloromethane for improved solubility) and bases (e.g., NaOH for deprotonation) .
- Monitoring reaction progress via TLC or HPLC to identify optimal reaction times.
- Purifying via column chromatography (silica gel, gradient elution) or recrystallization.
Yield improvements are often achieved by controlling temperature (e.g., reflux vs. room temperature) and stoichiometric ratios of reactants .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer: Use a combination of analytical techniques:
- HPLC: Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .
- NMR Spectroscopy: Confirm the piperidine ring (δ 2.5–3.5 ppm for CH₂ groups) and pyrazole protons (δ 7.0–8.0 ppm for aromatic protons) .
- Mass Spectrometry (MS): Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 234 for C₁₁H₂₀N₃) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer: Refer to GHS hazard classifications:
- Skin/Eye Irritation: Use nitrile gloves and safety goggles; wash exposed areas with soap/water immediately .
- Respiratory Protection: Work in a fume hood to avoid inhalation of dust/aerosols (STOT SE 3 hazard) .
- Storage: Keep in a cool, dry place (<25°C) in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can computational methods predict the physicochemical properties of this compound?
- Methodological Answer: Use software like Gaussian or Schrödinger Suite to calculate:
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer: Address discrepancies (e.g., unexpected NMR peaks) by:
- 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm coupling between piperidine and pyrazole groups .
- X-ray Crystallography: Resolve ambiguous stereochemistry (e.g., axial vs. equatorial substituents on the piperidine ring) .
- Isotopic Labeling: Trace proton environments in complex mixtures .
Q. How does the isopropyl-pyrazole substituent influence biological activity in kinase inhibition assays?
- Methodological Answer: Design SAR studies to evaluate:
- Substituent Effects: Compare activity of isopropyl vs. methyl/cyclopropyl analogs (e.g., IC₅₀ values in kinase assays) .
- Binding Affinity: Use molecular docking (e.g., AutoDock Vina) to model interactions with ATP-binding pockets .
- In Vivo Efficacy: Test pharmacokinetics (e.g., plasma half-life) in rodent models, adjusting substituents to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
